Benzoquinoquinoxaline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

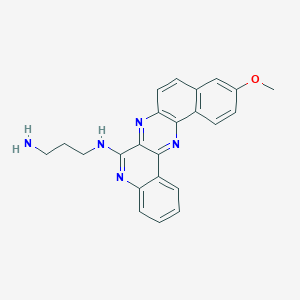

C23H21N5O |

|---|---|

Molekulargewicht |

383.4 g/mol |

IUPAC-Name |

N'-(19-methoxy-2,10,13-triazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18,20-undecaen-11-yl)propane-1,3-diamine |

InChI |

InChI=1S/C23H21N5O/c1-29-15-8-9-16-14(13-15)7-10-19-20(16)28-21-17-5-2-3-6-18(17)27-23(22(21)26-19)25-12-4-11-24/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,27) |

InChI-Schlüssel |

VLYNNEGUOHUAER-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C3=C(C=C2)N=C4C(=N3)C5=CC=CC=C5N=C4NCCCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Multifaceted Biological Activities of Benzoquinoquinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoquinoquinoxaline scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have demonstrated promising anticancer, antimicrobial, and antiviral properties, making them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to facilitate further research and drug development endeavors.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The in vitro anticancer activity of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quaternary Salt 3d | Non-small cell lung cancer (HOP-92) | < 0.01 | [1] |

| Melanoma (LOX IMVI) | < 0.01 | [1] | |

| Melanoma (SK-MEL-5) | < 0.01 | [1] | |

| Breast cancer (MDA-MB-468) | < 0.01 | [1] | |

| Quaternary Salt 3f | Leukemia (SR) | < 0.01 | [1] |

| Compound 6 | Breast Cancer (MCF-7) | 11.7 | [2] |

| Liver Cancer (HepG2) | 0.21 | [2] | |

| Lung Cancer (A549) | 1.7 | [2] | |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [2] |

Mechanism of Anticancer Action: Induction of Apoptosis via Oxidative Stress

A prominent mechanism of action for some this compound derivatives involves the induction of oxidative stress-mediated DNA damage, leading to apoptosis. This pathway is initiated by the generation of reactive oxygen species (ROS), which in turn activates downstream signaling cascades, such as the JNK pathway, ultimately culminating in programmed cell death.[3][4]

References

- 1. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Photophysical Landscape of Substituted Benzo[g]quinoxalines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzo[g]quinoxaline (B1338093) derivatives have emerged as a versatile class of heterocyclic compounds, garnering significant interest for their unique and tunable photophysical properties. This technical guide provides a comprehensive overview of these properties, detailing their synthesis, spectroscopic characterization, and applications, with a particular focus on their roles as fluorescent probes and agents in photodynamic therapy (PDT).

Core Photophysical Properties

The benzo[g]quinoxaline core, a fusion of benzene (B151609) and quinoxaline (B1680401) rings, forms an extended π-conjugated system that is inherently fluorescent.[1] The photophysical characteristics of these molecules, including their absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes, are highly sensitive to the nature and position of substituents on the aromatic rings. This tunability allows for the rational design of compounds with tailored properties for specific applications.

Electron-donating or -withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths. For instance, attaching electron-donating groups can lead to a red-shift in the emission spectrum.[2]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of substituted benzo[g]quinoxaline derivatives, providing a comparative overview of their properties.

Table 1: Absorption and Emission Maxima of Substituted Benzo[g]quinoxaline Derivatives

| Compound/Substituent | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |

| 2-(4-hydroxyphenyl)benzo[g]quinoxaline | Ethylene glycol-glycerol | - | Viscosity-dependent | [2] |

| 2-(4-dimethylaminophenyl)-benzo[g]quinoxaline | Ethylene glycol-glycerol | - | Viscosity-dependent | [2] |

| 2,3-Diphenylbenzo[g]quinoxaline | Acetonitrile | 271, 302, 381 | - | [3] |

| 2,3-Bis(4-pyridyl)benzo[g]quinoxaline | Acetonitrile | - | - | [3] |

| 2-(4-Chlorophenyl)benzo[g]quinoxaline | - | - | - | [4] |

Table 2: Fluorescence Quantum Yields and Lifetimes

| Compound/Substituent | Solvent | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |

| Data for specific benzo[g]quinoxaline derivatives is often embedded in broader studies and requires extraction from individual papers. This table serves as a template. |

Experimental Protocols

Accurate characterization of the photophysical properties of substituted benzo[g]quinoxalines is essential for understanding their behavior and for their rational application. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).

Methodology:

-

Sample Preparation: A stock solution of the benzo[g]quinoxaline derivative is prepared in a spectroscopic grade solvent (e.g., DMSO, acetonitrile) at a known concentration (typically 10⁻³ to 10⁻⁴ M). A series of dilutions are then made to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: A quartz cuvette is filled with the pure solvent to record a baseline correction. The absorption spectra of the diluted solutions are then recorded over a relevant wavelength range (e.g., 250-600 nm).

-

Data Analysis: The Beer-Lambert law (A = εcl) is used to calculate the molar extinction coefficient at each absorption maximum, where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the wavelengths of maximum emission (λ_em).

Methodology:

-

Sample Preparation: A dilute solution of the compound with an absorbance of less than 0.1 at the excitation wavelength is prepared to avoid inner-filter effects.

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp, excitation and emission monochromators, and a photomultiplier tube detector is used.

-

Measurement: The excitation spectrum is obtained by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum). The emission spectrum is recorded by exciting the sample at a fixed wavelength (usually the absorption maximum) and scanning the emission wavelengths.

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Reference Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Sample and Standard Preparation: Solutions of the sample and the standard are prepared in the same solvent with their absorbances at the excitation wavelength being matched and kept below 0.1.

-

Measurement: The absorption and fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Singlet Oxygen Quantum Yield (Φ_Δ) Determination

Objective: To measure the efficiency of singlet oxygen generation, crucial for PDT applications.

Methodology (Chemical Trapping):

-

Singlet Oxygen Trap: A chemical probe that reacts with singlet oxygen, leading to a change in its absorption or fluorescence, is used. 1,3-Diphenylisobenzofuran (DPBF) is a common choice, as its reaction with ¹O₂ causes a decrease in its absorbance around 410 nm.

-

Photosensitizer Reference: A standard photosensitizer with a known singlet oxygen quantum yield in the same solvent is used for comparison (e.g., methylene (B1212753) blue).

-

Procedure: Solutions of the sample and the reference, each containing DPBF, are irradiated with monochromatic light at a wavelength where both the sample and reference absorb. The decrease in the absorbance of DPBF is monitored over time using a UV-Vis spectrophotometer.

-

Data Analysis: The rate of DPBF bleaching is proportional to the singlet oxygen generation. By comparing the rates for the sample and the reference, the singlet oxygen quantum yield of the sample can be calculated.

Visualizing Experimental and Biological Processes

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the typical workflow for characterizing the photophysical properties of a newly synthesized substituted benzo[g]quinoxaline.

Signaling Pathway: ROS-Induced Apoptosis in Photodynamic Therapy

Substituted benzo[g]quinoxalines can act as photosensitizers in PDT, generating reactive oxygen species (ROS) upon light irradiation. These ROS, primarily singlet oxygen, induce oxidative stress, leading to cancer cell death through apoptosis. The diagram below outlines the key signaling pathways involved.[5]

Conclusion

Substituted benzo[g]quinoxalines represent a promising platform for the development of advanced photofunctional materials. Their readily tunable photophysical properties, coupled with their synthetic accessibility, make them ideal candidates for a range of applications, from sensitive fluorescent probes for biological imaging to potent photosensitizers for photodynamic therapy. A thorough understanding of their photophysical characteristics, gained through rigorous experimental characterization, is paramount to unlocking their full potential in the fields of materials science, chemical biology, and medicine. This guide provides a foundational framework for researchers and professionals seeking to explore and harness the unique photoresponsive behavior of this important class of compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Overcoming challenges in the synthesis of benzoquinoquinoxaline derivatives

Welcome to the Technical Support Center for the synthesis of benzoquinoquinoxaline derivatives. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the common causes?

Low yields in this compound synthesis can arise from several factors, often related to the reaction conditions and starting materials. The classical approach, involving the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, can be sensitive to various parameters.[1][2] Common issues include:

-

Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate catalyst can significantly reduce the yield.[1][2] While some protocols require refluxing, many modern methods can achieve high yields at room temperature with a suitable catalyst.[2]

-

Poor Quality of Starting Materials: The purity of the diamine starting material is critical. For instance, o-phenylenediamines are susceptible to oxidation and can darken when exposed to air, leading to impurities that can impede the reaction and lower yields.[2]

-

Side Reactions: The formation of undesired side products can consume reactants and decrease the yield of the target this compound derivative.[1][2]

-

Product Degradation: The desired product might be unstable under the reaction conditions, particularly with prolonged reaction times or at high temperatures.[1]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

The formation of multiple products, often regioisomers, is a common challenge, especially when using unsymmetrically substituted diamines.[1]

-

Regioselectivity: When reacting an unsymmetrical 1,2-diamine, the two amino groups can exhibit different reactivities, leading to the formation of isomeric products. The choice of catalyst and reaction conditions can influence this selectivity.[1] To favor the formation of a single isomer, you can try screening different acidic or basic catalysts. In some cases, protecting one of the amino groups on the diamine before the cyclization step, followed by deprotection, can yield a single regioisomer.[1]

Q3: The purification of my this compound derivative is proving difficult. What are some effective strategies?

Purification of this compound derivatives can be challenging due to their often-poor solubility in common organic solvents and the presence of closely related impurities or isomers.

-

Recrystallization: This is the most common and often effective method for purifying solid this compound derivatives. Finding a suitable solvent or solvent system is key. Ethanol (B145695) is a commonly used solvent for recrystallization of quinoxaline (B1680401) derivatives.[3]

-

Column Chromatography: For less polar derivatives or for separating isomers, column chromatography can be employed. However, some quinoxaline derivatives, like quinoxaline-2,3-diones, may be unstable on silica (B1680970) gel, leading to decomposition.[3]

-

Washing: If the product is a solid and impurities are soluble in a specific solvent, washing the crude product with that solvent can be an effective purification step.[3]

Q4: Can I use microwave-assisted synthesis for this compound derivatives?

Yes, microwave-assisted synthesis is a valuable technique that can significantly reduce reaction times and often improve yields for the synthesis of quinoxaline and related heterocyclic compounds.[4][5][6][7] This method offers advantages such as rapid heating, which can lead to cleaner reactions and easier work-up.[7][8] Solvent-free microwave-assisted synthesis on a solid support like acidic alumina (B75360) has been shown to be an efficient and environmentally friendly approach for quinoxaline synthesis.[4][5]

Troubleshooting Guides

Problem 1: Low to No Product Yield

| Possible Cause | Recommended Solution |

| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. Be aware that excessive heat can lead to degradation.[2] |

| Inefficient Catalysis | The choice of catalyst is crucial. If the reaction is sluggish, consider screening different catalysts, including both acid and base catalysts. Organocatalysts like camphor-sulfonic acid have been shown to be effective for quinoxaline synthesis at room temperature.[2] |

| Poor Quality Starting Materials | Purify the diamine and dicarbonyl starting materials before the reaction. o-Phenylenediamines can be purified by recrystallization from an ethanol/water mixture or by sublimation.[1] |

| Decomposition of Reactants or Product | If you suspect degradation, try lowering the reaction temperature and using a milder catalyst. If the starting materials are air-sensitive, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[2] |

Problem 2: Presence of Impurities and Side Products

| Possible Cause | Recommended Solution |

| Unreacted Starting Materials | Ensure the stoichiometry of the reactants is accurate. An excess of one reactant can sometimes lead to side reactions. Optimize the reaction time to ensure complete conversion of the limiting reagent. |

| Formation of Benzimidazole Side Products | This is common when using a 1,2-dicarbonyl compound that is an aldehyde or contains aldehyde impurities. Purify the dicarbonyl compound before use. Using an α-diketone instead of an α-ketoaldehyde can prevent this side reaction. Adjusting the reaction pH to mildly acidic conditions may also favor quinoxaline formation.[3] |

| Oxidation of Diamine Starting Material | Use freshly purified o-phenylenediamine (B120857) or store it under an inert atmosphere to prevent oxidation. Running the reaction under an inert atmosphere can also minimize this issue.[3] |

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 2,3-Diphenylquinoxaline *

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | Ethanol | Reflux | 12 | 34 | [9] |

| Acetic Acid | Ethanol | Reflux | 2 | 85 | [9] |

| Camphor-Sulfonic Acid | Ethanol | Room Temp | 2-8 | 90-95 | [2] |

| Phenol | Ethanol/Water | Room Temp | 0.17 | 94-98 | [2][9] |

| Copper Sulfate Pentahydrate | Ethanol/Water | Room Temp | 0.5-1 | 90-96 | [9] |

| Cerium (IV) Ammonium Nitrate | Ethanol/Water | Room Temp | 0.5-1.5 | 88-94 | [9] |

*Data is for the synthesis of 2,3-diphenylquinoxaline, a related but smaller system than benzoquinoquinoxalines. Conditions may need to be optimized for larger, more complex derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylbenzo[g]quinoxaline

This protocol describes the synthesis of a benzo[g]quinoxaline (B1338093) derivative via the condensation of 2,3-diaminonaphthalene (B165487) with benzil (B1666583) using a surfactant in an aqueous medium.[10]

Materials:

-

2,3-Diaminonaphthalene

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Cetyltrimethylammonium bromide (CTAB)

-

Ethanol

-

1M Hydrochloric Acid (HCl)

Procedure:

-

In a 100 mL beaker, dissolve benzil (2 mmol) and CTAB (2 mmol) in 10 mL of ethanol.

-

Place the beaker on a magnetic stirrer.

-

In a separate container, dissolve 2,3-diaminonaphthalene (2 mmol) in 10 mL of 1M HCl.

-

Slowly add the 2,3-diaminonaphthalene solution dropwise to the stirred benzil solution.

-

Continue stirring at room temperature and monitor the reaction progress by TLC.

-

Upon completion, a precipitate will form. Collect the solid product by filtration.

-

Wash the crude product with cold ethanol.

-

Recrystallize the product from ethanol to obtain pure 2,3-diphenylbenzo[g]quinoxaline.[10]

Protocol 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives on Acidic Alumina

This protocol provides a general, solvent-free method for the synthesis of quinoxaline derivatives using microwave irradiation.[4][5] This method can be adapted for the synthesis of this compound derivatives, though reaction times and power may need optimization.

Materials:

-

1,2-Diamine (e.g., o-phenylenediamine or a substituted derivative)

-

1,2-Dicarbonyl compound (e.g., benzil)

-

Acidic alumina (activated)

Procedure:

-

Activate the acidic alumina by drying it in a microwave oven for 2 minutes.

-

In a Pyrex glass flask, thoroughly mix the 1,2-diamine (1.1 mmol), the 1,2-dicarbonyl compound (1 mmol), and acidic alumina (0.2 g).

-

Place the open flask in a domestic microwave oven and irradiate at 900 W for 3 minutes.

-

After cooling, add aqueous ethanol to the reaction mixture and heat to boiling.

-

Filter the hot mixture to remove the alumina.

-

Allow the filtrate to cool, which should induce crystallization of the product.

-

Recrystallize the crude product from 70% ethanol or methanol (B129727) to obtain the pure quinoxaline derivative.[4]

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ecommons.udayton.edu [ecommons.udayton.edu]

- 7. tsijournals.com [tsijournals.com]

- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 10. Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug – Oriental Journal of Chemistry [orientjchem.org]

Side reaction products in benzoquinoquinoxaline synthesis and their identification

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering side reactions during benzoquinoquinoxaline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture turned dark brown/black, and I have a low yield of an insoluble material. What is the likely cause?

A1: This is a common issue, often indicating the degradation of the o-phenylenediamine (B120857) starting material.[1] This reactant is prone to oxidation, which can lead to the formation of colored, polymeric substances.[1] The process is often accelerated by:

-

Exposure to air (oxygen): The presence of oxygen can promote oxidative self-condensation.

-

Elevated temperatures: High heat can increase the rate of degradation and polymerization.[1]

-

Certain catalysts: Some catalysts may promote unwanted oxidative pathways.

Troubleshooting Steps:

-

Purify Reactants: Use freshly purified o-phenylenediamine to minimize oxidized impurities.[2] Purification can be done by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite.[3]

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[2]

-

Optimize Temperature: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.[3]

Q2: I am observing unexpected peaks in my LC-MS and/or NMR analysis. What are the most common side products in this compound synthesis?

A2: The most prevalent byproducts typically arise from side reactions of the starting materials or competing cyclization pathways. Key examples include:

-

Phenazine (B1670421) Derivatives: Formed from the oxidative self-condensation of the o-phenylenediamine starting material. These compounds, such as 2,3-diaminophenazine, are often highly colored and fluorescent.[1]

-

Benzimidazole (B57391) Derivatives: These can form through rearrangement, especially under strongly acidic conditions, with extended reaction times, or if an aldehyde impurity is present in the 1,2-dicarbonyl compound.[1][2][4]

-

Incompletely Cyclized Intermediates: If the reaction does not go to completion, intermediates such as mono-imines may remain in the final mixture.[2][5] Monitoring the reaction by TLC or HPLC is crucial to ensure full conversion.[2]

-

Quinoxaline N-oxides: Unintended oxidation of the nitrogen atoms on the product can form mono- or di-N-oxides, particularly if oxidizing agents or peroxide impurities are present in the solvents.[1][4]

Q3: How can I distinguish the desired product from a phenazine or benzimidazole side product using analytical techniques?

A3: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

-

Mass Spectrometry (LC-MS): This is the first step to identify the molecular weights of the components in your mixture. Compare the observed m/z values with the expected molecular weights of the potential side products listed in the table below.

-

NMR Spectroscopy (¹H and ¹³C): NMR provides detailed structural information.

-

¹H NMR: Pay attention to the aromatic region. The symmetry and chemical shifts of the protons can help differentiate between the desired this compound and a phenazine or benzimidazole structure. Phenazine-type byproducts can sometimes cause significant line broadening in common NMR solvents like CDCl₃ or DMSO-d₆.[6]

-

¹³C NMR & DEPT: Provides information on the carbon skeleton. The number of unique carbon signals can confirm the symmetry of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity when the ¹H NMR is complex.[7] HMBC, in particular, can establish long-range correlations between protons and carbons, helping to piece together the heterocyclic core.[8]

-

Common Side Products and Their Identification

The following table summarizes common side products and key analytical data points that can aid in their identification.

| Side Product Class | Common Example Structure | Typical Mass Signature (m/z) | Key NMR Features | Mitigation Strategy |

| Phenazine Derivatives | 2,3-Diaminophenazine | Corresponds to the dimer of the o-phenylenediamine starting material minus hydrogen atoms. | Often highly symmetrical ¹H and ¹³C NMR spectra. Can cause peak broadening in certain solvents.[6] | Run reaction under inert atmosphere; use purified diamine.[2] |

| Benzimidazole Derivatives | 2-Substituted Benzimidazole | Corresponds to the condensation of o-phenylenediamine with one carbonyl unit (e.g., from an aldehyde impurity).[4] | Characteristic ¹H NMR signals for the benzimidazole core. | Purify the dicarbonyl reactant to remove aldehyde impurities; use milder reaction conditions.[2][4] |

| Incomplete Condensation | Mono-imine Intermediate | Corresponds to the molecular weight of the diamine + dicarbonyl - one molecule of H₂O.[5] | Presence of both imine (C=N) and amine (NH₂) signals. | Increase reaction time or temperature; use a more effective catalyst.[2] |

| N-Oxide Products | This compound-N-oxide | Expected product mass + 16 amu (for mono-oxide) or + 32 amu (for di-oxide). | Downfield shift of protons on the aromatic ring adjacent to the N-oxide group. | Use freshly distilled solvents to remove peroxides; degas the reaction mixture.[4] |

Experimental Protocols for Side Product Identification

Protocol 1: LC-MS/MS Analysis of Reaction Mixture

This protocol is for the general identification of products and byproducts in a crude reaction mixture.

-

Sample Preparation:

-

Quench a small aliquot of the reaction mixture.

-

Dilute the aliquot in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 10-100 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

-

-

Instrumentation & Conditions:

-

HPLC System: Standard HPLC or UHPLC system.[7]

-

Column: A reverse-phase column such as a C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid for better ionization, is a common choice.[7]

-

Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally effective for these nitrogen-containing heterocycles.[9]

-

MS/MS Analysis: Operate in a data-dependent acquisition mode to obtain fragmentation patterns (MS/MS spectra) for the major peaks. The fragmentation can help confirm the structure. For example, for p-phenylenediamine (B122844) (a related starting material), a common transition is m/z 109→92.[9]

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z of the product and potential side products (see table above).

-

Analyze the mass spectra of unexpected peaks to propose molecular formulas.

-

Protocol 2: NMR Analysis for Structural Elucidation

This protocol outlines the steps to confirm the structure of an isolated impurity.

-

Sample Preparation:

-

Purify the byproduct of interest using column chromatography or preparative HPLC.

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

Data Acquisition:

-

Record a standard ¹H NMR spectrum.

-

Record a ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.[8]

-

If the structure is not immediately obvious, perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C).[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.[8]

-

-

-

Data Analysis:

-

Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.

-

Compare the confirmed structure with known classes of side products to understand its formation pathway.

-

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues and identifying side products during this compound synthesis.

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stability and Degradation of Benzoquinoquinoxaline Compounds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoquinoquinoxaline compounds. The information provided is intended to assist in designing and troubleshooting stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound compounds?

A1: Based on the chemistry of related heterocyclic compounds, this compound derivatives are likely susceptible to degradation through several pathways:

-

Oxidative Degradation: The nitrogen atoms in the quinoxaline (B1680401) ring system can be susceptible to oxidation, potentially forming N-oxides. The aromatic rings can also undergo hydroxylation in the presence of strong oxidizing agents or under photochemical conditions. Studies on quinoxaline 1,4-dioxides have shown that N→O group reduction and hydroxylation are major metabolic pathways, often mediated by oxidative stress.[1]

-

Hydrolytic Degradation: While the core this compound ring is generally stable to hydrolysis, substituents on the ring may be labile. For example, ester or amide functionalities can be hydrolyzed under acidic or basic conditions. The hydrolysis of related quinazoline (B50416) derivatives has been observed to be significant in both acidic and alkaline environments.[2]

-

Photodegradation: Aromatic systems like this compound can absorb UV light, leading to photochemical degradation. This can involve complex reactions, including oxidation and ring cleavage. For related quinolone compounds, photolytic degradation has been shown to result in a cluster of degradation products.[2]

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the cleavage of C-N and C-C bonds and the formation of various volatile products.

Q2: What are the initial steps for investigating the stability of a new this compound derivative?

A2: The initial investigation into the stability of a new this compound compound should begin with forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines.[3] These studies intentionally stress the molecule to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound compounds?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound compounds and separating the parent compound from its degradation products.[4] For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradation products.

Q4: How can I minimize the degradation of my this compound compound during storage?

A4: To minimize degradation during storage, it is recommended to:

-

Store the compound in a cool, dark, and dry place.

-

Protect from light by using amber vials or storing in the dark.

-

For solutions, use appropriate buffers to maintain a stable pH and consider refrigeration or freezing for long-term storage.

-

Be aware of potential interactions with excipients if formulating the compound.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies

| Possible Cause | Troubleshooting Steps |

| Degradation of the Compound | - Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the peaks from the forced degradation study with the unexpected peaks in your stability sample. - Use a photodiode array (PDA) detector to check the UV spectrum of the unexpected peak. A different spectrum from the parent compound suggests a degradation product. - Employ LC-MS to determine the mass of the unexpected peak and compare it to potential degradation products. |

| Impurity in the Initial Sample | - Re-analyze the initial, unstressed sample (time zero) to confirm if the peak was present from the beginning. - Review the synthesis and purification process of the compound to identify potential process-related impurities. |

| Interaction with Excipients or Solvent | - If the compound is in a formulation, analyze a placebo formulation (without the active pharmaceutical ingredient) to see if any peaks originate from the excipients. - Analyze the compound in different solvents to check for solvent-induced degradation. |

Issue 2: Poor Mass Balance in Forced Degradation Studies

| Possible Cause | Troubleshooting Steps |

| Formation of Non-UV Active Degradants | - Use a more universal detector in addition to UV, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). - Employ LC-MS to look for degradation products that may not have a strong chromophore. |

| Formation of Volatile Degradants | - If thermal degradation is suspected, use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of a heated sample. |

| Precipitation of Degradants | - Visually inspect the stressed sample for any precipitate. - If precipitation is observed, dissolve it in a suitable solvent and analyze by HPLC. |

| Co-elution of Degradants | - Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve the separation of all components. |

Quantitative Data Summary

The following table provides a hypothetical summary of degradation data for a this compound derivative under various stress conditions. This data is illustrative and should be replaced with experimental data for the specific compound of interest.

| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |

| 0.1 M HCl | 24 hours | 80 °C | 15.2% | 2 |

| 0.1 M NaOH | 24 hours | 80 °C | 25.8% | 3 |

| 3% H₂O₂ | 24 hours | Room Temp | 18.5% | 4 |

| Thermal (Solid) | 48 hours | 100 °C | 5.1% | 1 |

| Photolytic (Solution) | 24 hours | Room Temp | 35.6% | >5 |

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a typical forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6]

-

Acid Hydrolysis:

-

Dissolve the this compound compound in a suitable solvent (e.g., methanol, acetonitrile) and add 0.1 M HCl.

-

Heat the solution at 60-80 °C.

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

-

Maintain the solution at room temperature or heat gently (e.g., 40-60 °C).

-

Withdraw samples at various time points, neutralize with an equivalent amount of acid, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add 3-30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at various time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven (e.g., 80-120 °C).

-

Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

-

Simultaneously, keep a control sample in the dark.

-

Withdraw samples from both the exposed and control solutions at various time points and analyze by HPLC.

-

Protocol 2: Stability-Indicating HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 10-50% B

-

5-15 min: 50-90% B

-

15-20 min: 90% B

-

20-21 min: 90-10% B

-

21-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm or a wavelength maximum of the compound).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for a this compound derivative based on the degradation of related heterocyclic systems.

Caption: Hypothetical degradation pathways of a this compound compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a stability study of a this compound compound.

Caption: General workflow for stability testing of new compounds.

Potential Biological Signaling Pathway Involvement

Quinoxaline derivatives have been investigated as inhibitors of various enzymes, including Apoptosis signal-regulated kinase 1 (ASK1).[7] Inhibition of ASK1 can modulate downstream signaling pathways like the p38 and JNK pathways, which are involved in inflammation and apoptosis.

Caption: Potential signaling pathway modulation by a this compound derivative.

References

- 1. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Strategies to Prevent Photodegradation of Benzoquinoquinoxaline-Based Materials

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoquinoquinoxaline-based materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to photodegradation during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-based material is changing color and losing its desired properties after exposure to light. What is happening?

A1: Your material is likely undergoing photodegradation, a process where light absorption leads to chemical changes. For this compound derivatives, this can involve several mechanisms, including photodimerization and photooxidation. The extended π-conjugated system in these molecules makes them susceptible to absorbing UV and visible light, which can initiate these degradation pathways. The color change you are observing is a common indicator of alterations in the chemical structure and electronic properties of the material.

Q2: What are the primary strategies to prevent or minimize photodegradation of my this compound-based materials?

A2: The most effective strategies involve limiting the amount of harmful UV and high-energy visible light that reaches your material. This can be achieved through several approaches:

-

Incorporation of UV Stabilizers: Adding UV absorbers or hindered amine light stabilizers (HALS) to your material formulation is a common and effective method.

-

Structural Modification: Modifying the chemical structure of the this compound molecule itself can enhance its intrinsic photostability.

-

Inert Atmosphere: Conducting experiments and storing materials under an inert atmosphere (e.g., nitrogen or argon) can prevent photooxidation.

-

Light Filtering: Using UV-filtered light sources or storing samples in amber-colored or opaque containers can reduce exposure to damaging wavelengths.

Q3: What are UV absorbers and how do they work?

A3: UV absorbers are chemical compounds that preferentially absorb harmful UV radiation and dissipate it as less harmful thermal energy.[1][2] They act as a shield for the this compound material. Common classes of UV absorbers include benzotriazoles and benzophenones.[1][2] These are effective in preventing gloss reduction, cracking, blistering, and color change in polymer systems.[1][2]

Q4: What are Hindered Amine Light Stabilizers (HALS) and how are they different from UV absorbers?

A4: HALS are compounds that do not absorb UV radiation themselves. Instead, they function by scavenging free radicals that are formed during the photodegradation process. This interrupts the degradation chain reactions. HALS are particularly effective in combination with UV absorbers, creating a synergistic protective effect.[1][2]

Q5: How do I choose the right UV stabilizer for my this compound-based material?

A5: The choice of stabilizer depends on several factors:

-

UV-Vis Absorption Spectrum of Your Material: You need to know which wavelengths of light your material absorbs to select a UV absorber that covers that range.

-

Solubility and Compatibility: The stabilizer must be soluble and compatible with the solvent system and the this compound material itself.

-

Processing Conditions: The stabilizer needs to be stable at the temperatures used for material processing (e.g., film casting or annealing).

-

Application: For biological applications, the biocompatibility and potential toxicity of the stabilizer are critical considerations.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Rapid loss of fluorescence/phosphorescence upon light exposure. | Photobleaching due to high-intensity light or oxygen presence. | Reduce the intensity of the excitation light source. Purge your sample with an inert gas (N₂ or Ar) before and during the experiment. Incorporate an antioxidant or a singlet oxygen quencher. |

| Formation of insoluble particles in solution after irradiation. | Photodimerization or cross-linking reactions. | Reduce the concentration of your this compound solution. Incorporate bulky side groups onto the this compound structure to sterically hinder dimerization. |

| Inconsistent results in photostability studies. | Lack of controlled experimental conditions. | Use a calibrated light source with a known spectral output. Control the temperature of the sample during irradiation. Use a consistent sample preparation method. |

| UV stabilizer precipitates out of the film/solution. | Poor solubility or compatibility of the stabilizer. | Screen different UV stabilizers for better solubility in your system. Try a combination of stabilizers at lower individual concentrations. Modify the stabilizer with solubilizing groups if possible. |

Experimental Protocols

Protocol 1: Basic Photostability Testing of a this compound-Based Film

This protocol follows the principles outlined in the ICH Q1B guidelines for photostability testing.[2]

Materials:

-

This compound derivative

-

Solvent (e.g., chloroform, toluene)

-

Transparent substrate (e.g., quartz or glass slides)

-

Spin coater

-

UV-Vis spectrophotometer

-

Calibrated light source (e.g., xenon lamp with filters to simulate solar radiation)

-

Aluminum foil

Procedure:

-

Sample Preparation:

-

Prepare a solution of your this compound derivative in a suitable solvent at a known concentration.

-

Cast a thin film of the solution onto a transparent substrate using a spin coater.

-

Dry the film under vacuum to remove any residual solvent.

-

-

Initial Characterization:

-

Measure the initial UV-Vis absorption spectrum of the film.

-

-

Exposure:

-

Place the film in a photostability chamber with a calibrated light source.

-

Prepare a "dark control" sample by wrapping an identical film in aluminum foil and placing it in the same chamber to account for any thermal degradation.[2]

-

-

Monitoring Degradation:

-

At regular time intervals, remove the sample and the dark control from the chamber.

-

Measure the UV-Vis absorption spectrum of both samples.

-

-

Data Analysis:

-

Plot the change in absorbance at the material's λmax as a function of exposure time.

-

Compare the changes in the exposed sample to the dark control to isolate the effect of photodegradation.

-

Protocol 2: Incorporation of UV Stabilizers into a this compound-Based Film

Materials:

-

This compound derivative

-

UV absorber (e.g., a benzotriazole (B28993) derivative like Tinuvin P)

-

HALS (e.g., Tinuvin 770)

-

Solvent

-

Transparent substrate

-

Spin coater

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of your this compound derivative.

-

Prepare separate stock solutions of the UV absorber and HALS.

-

-

Formulation:

-

In a vial, combine the this compound solution with the desired amount of UV absorber and HALS solutions. A typical starting concentration for each stabilizer is 1-3% by weight relative to the this compound material.

-

Vortex the solution to ensure homogeneity.

-

-

Film Casting and Testing:

-

Cast a thin film of the stabilized formulation as described in Protocol 1.

-

Prepare a control film without any stabilizers.

-

Conduct the photostability testing as outlined in Protocol 1 on both the stabilized and unstabilized films.

-

-

Analysis:

-

Compare the rate of degradation of the stabilized film to the unstabilized control to quantify the effectiveness of the stabilizers.

-

Quantitative Data

The following table provides illustrative data on the effectiveness of different stabilization strategies. Note: This data is representative and the actual performance will vary depending on the specific this compound derivative and experimental conditions.

| Stabilization Strategy | Concentration (wt%) | Illustrative Degradation Rate Constant (k, arbitrary units) | Illustrative % Improvement in Photostability |

| None (Control) | 0 | 1.00 | 0% |

| UV Absorber (Benzotriazole type) | 2 | 0.45 | 55% |

| HALS | 2 | 0.60 | 40% |

| UV Absorber + HALS | 1 + 1 | 0.20 | 80% |

| Inert Atmosphere (N₂) | N/A | 0.70 | 30% |

Visualizations

Below are diagrams illustrating key concepts in the photodegradation and stabilization of this compound-based materials.

Caption: Simplified photodegradation pathway of this compound.

Caption: Workflow for developing a photostable formulation.

Caption: Mechanisms of action for UV absorbers and HALS.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.